

Mass spectrometry and IR analysis of Ethyl 2,4-dichloronicotinate

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Compound of Interest

Compound Name: *Ethyl 2,4-dichloronicotinate*

Cat. No.: *B1590551*

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An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of **Ethyl 2,4-dichloronicotinate**

Introduction

Ethyl 2,4-dichloronicotinate is a substituted pyridine derivative, a class of compounds that form the structural core of numerous pharmaceuticals and agrochemicals. Its utility as a chemical intermediate stems from the reactive sites on its dichlorinated pyridine ring and its ester functionality, which allow for extensive synthetic modifications.^{[1][2]} Accurate and unambiguous structural confirmation of such key intermediates is paramount in drug development and chemical synthesis to ensure the integrity of the final product.

This technical guide provides a comprehensive analysis of **Ethyl 2,4-dichloronicotinate** using two foundational analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. As a senior application scientist, this paper moves beyond mere data reporting to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties of Ethyl 2,4-dichloronicotinate

A summary of the key physicochemical properties is essential for planning analytical experiments, such as determining appropriate solvents and instrument conditions.

Property	Value
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂
Molecular Weight	220.05 g/mol
IUPAC Name	ethyl 2,4-dichloropyridine-3-carboxylate
Appearance	White to light yellow solid
Solubility	Soluble in methanol

(Data sourced from various chemical suppliers and databases)

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique where high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

The Molecular Ion and Isotopic Signature

The presence of two chlorine atoms in **Ethyl 2,4-dichloronicotinate** imparts a highly characteristic isotopic pattern to the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da.[3]

This leads to a cluster of peaks for any chlorine-containing ion:

- M⁺: The ion containing two ³⁵Cl atoms.
- M⁺²: The ion containing one ³⁵Cl and one ³⁷Cl atom.
- M⁺⁴: The ion containing two ³⁷Cl atoms.

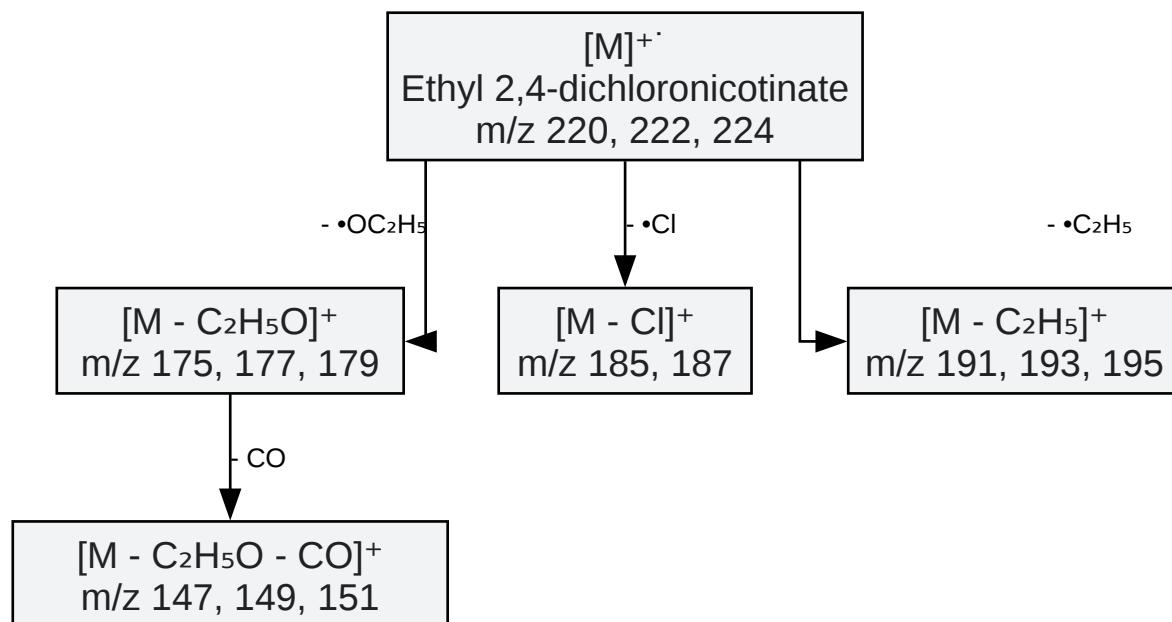
The relative intensities of these peaks can be predicted based on isotopic abundances and are expected to be in a ratio of approximately 9:6:1.^[4] Observing this pattern is a definitive indicator of a dichlorinated compound. For **Ethyl 2,4-dichloronicotinate** (Nominal MW: 220), the molecular ion region will display peaks at m/z 220 ($^{12}\text{C}_8\text{H}_7\text{Cl}_2\text{N}^{14}\text{O}_2$), 222, and 224.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is not random; it follows established chemical principles, favoring the formation of the most stable carbocations and neutral losses.^{[5][6]} The structure of **Ethyl 2,4-dichloronicotinate** suggests several predictable cleavage points.

- Alpha-Cleavage of the Ester: The most common fragmentation for esters is the loss of the alkoxy group. Cleavage of the C-O bond results in the loss of an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$), leading to a highly stable acylium ion.^{[7][8]}
- Loss of the Ethyl Group: Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$).
- Loss of Chlorine: The elimination of a chlorine atom ($\bullet\text{Cl}$) is a common fragmentation pathway for halogenated compounds.^[9]
- McLafferty Rearrangement: While less common for aromatic esters, a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could occur, leading to the elimination of a neutral ethene molecule.

The predicted fragmentation pathway is visualized below.



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Caption: Predicted EI-MS fragmentation pathway for **Ethyl 2,4-dichloronicotinate**.

Summary of Key Mass Fragments

m/z (for ^{35}Cl isotopes)	Proposed Fragment Structure	Interpretation
220, 222, 224	$[\text{C}_8\text{H}_7\text{Cl}_2\text{NO}_2]^{+}$	Molecular Ion (M^{+}), showing the characteristic 9:6:1 ratio for a dichlorinated compound.
191, 193, 195	$[\text{M} - \text{C}_2\text{H}_5]^{+}$	Loss of the ethyl group from the ester.
185, 187	$[\text{M} - \text{Cl}]^{+}$	Loss of a chlorine atom, a common pathway for halogenated aromatics. ^[9]
175, 177, 179	$[\text{M} - \text{OC}_2\text{H}_5]^{+}$	Base Peak Candidate. Loss of the ethoxy radical via alpha-cleavage to form a stable acylium ion. ^[7]
147, 149, 151	$[\text{M} - \text{OC}_2\text{H}_5 - \text{CO}]^{+}$	Subsequent loss of carbon monoxide (CO) from the acylium ion.

Experimental Protocol: GC-MS Analysis

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve ~1 mg of **Ethyl 2,4-dichloronicotinate** in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
- Instrument Setup (Gas Chromatograph):
 - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

- Instrument Setup (Mass Spectrometer):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 350.
 - Solvent Delay: Set a 3-4 minute solvent delay to protect the filament from the solvent front.
- Data Acquisition: Inject 1 μ L of the sample solution. Acquire the mass spectrum across the GC peak corresponding to **Ethyl 2,4-dichloronicotinate**.
- Data Analysis:
 - Identify the molecular ion cluster (M^{+} , $M+2$, $M+4$) and confirm the 9:6:1 intensity ratio.
 - Identify the major fragment ions and correlate them with the predicted fragmentation pathway.

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present.

Principles of IR Analysis

When a molecule absorbs IR radiation, its bonds stretch or bend at a specific frequency. The frequency of absorption depends on the bond strength and the mass of the atoms involved. A plot of absorbance (or transmittance) versus wavenumber (cm^{-1}) produces an IR spectrum. The spectrum is typically divided into the functional group region ($4000\text{-}1500\text{ cm}^{-1}$) and the fingerprint region ($1500\text{-}400\text{ cm}^{-1}$), the latter being unique to the molecule as a whole.[\[10\]](#)

Characteristic Absorption Bands

The structure of **Ethyl 2,4-dichloronicotinate** contains several key functional groups with predictable IR absorptions:

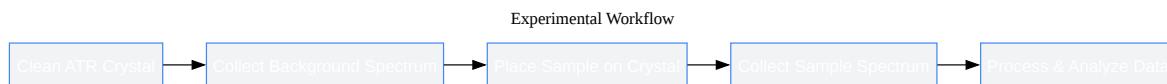
- C=O Stretch (Ester): The carbonyl group in an aromatic ester gives rise to a very strong and sharp absorption band. Conjugation with the pyridine ring typically shifts this band to a slightly lower wavenumber compared to aliphatic esters.
- C-O Stretch (Ester): Esters exhibit strong C-O stretching vibrations. There are typically two C-O stretches, one for the C(=O)-O bond and one for the O-C₂H₅ bond.[10][11]
- Aromatic Ring Stretches (C=C and C=N): The pyridine ring will show several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.[12]
- C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (typically >3000 cm⁻¹) and aliphatic C-H bonds from the ethyl group (typically <3000 cm⁻¹).[13]
- C-Cl Stretches: The carbon-chlorine bonds will produce strong absorptions in the lower wavenumber region of the spectrum.

Summary of Key IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3100-3000	C-H Stretch	Aromatic (Pyridine Ring)	Medium-Weak
2980-2850	C-H Stretch	Aliphatic (Ethyl Group)	Medium
1735-1715	C=O Stretch	Aromatic Ester	Strong, Sharp
1600-1580	C=C / C=N Stretch	Aromatic Ring	Medium-Weak
1500-1400	C=C / C=N Stretch	Aromatic Ring	Medium-Weak
1300-1200	C-O Stretch	Ester (C(=O)-O)	Strong
1150-1050	C-O Stretch	Ester (O-C ₂ H ₅)	Strong
800-600	C-Cl Stretch	Aryl Halide	Strong

Experimental Workflow: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.



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